2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13396365
InChI: InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3
SMILES: CN(C)CC1CCCN1CCO
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol

CAS No.:

Cat. No.: VC13396365

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol
Standard InChI InChI=1S/C9H20N2O/c1-10(2)8-9-4-3-5-11(9)6-7-12/h9,12H,3-8H2,1-2H3
Standard InChI Key NGVTVTFBWSSNAC-UHFFFAOYSA-N
SMILES CN(C)CC1CCCN1CCO
Canonical SMILES CN(C)CC1CCCN1CCO

Introduction

Structural and Molecular Characteristics

Molecular Composition

2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol (IUPAC name: 2-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol) has the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol. Its structure combines a pyrrolidine ring—a five-membered amine heterocycle—with a dimethylaminomethyl substituent and a terminal ethanol group. The compound’s chirality arises from the asymmetric carbon atoms in the pyrrolidine ring, making stereoselective synthesis critical for pharmaceutical applications.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
SMILESCN(C)CC1CCCN1CCO
PubChem CID62887761
Chiral Centers2 (pyrrolidine C2 and C5)

Synthesis Methods

Conventional Synthesis Pathways

The synthesis of 2-(2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanol typically involves a multi-step reaction sequence:

  • Condensation: Pyrrolidine reacts with formaldehyde and dimethylamine under controlled pH and temperature to form an imine intermediate.

  • Reduction: The imine intermediate undergoes reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final alcohol product.

This method emphasizes nucleophilic attack by dimethylamine on formaldehyde’s carbonyl carbon, followed by stereospecific reduction to preserve chirality.

Advanced Catalytic Approaches

A patent (KR20160141950A) describes scalable synthesis techniques for structurally related pyrrolidine derivatives . While focusing on 1-methyl-2-(2-hydroxyethyl)pyrrolidine, the methods provide insight into optimizing yield and enantiomeric purity:

  • Hydrogenation: Palladium on carbon (Pd/C) catalyzes double-bond reduction in precursors.

  • Dual-Function Reduction: Simultaneous reduction of ester and alkene groups using NaBH₄ with Lewis acids (e.g., LiCl, ZnCl₂) enhances efficiency .

These approaches highlight the importance of catalyst selection and reaction conditions in achieving high-purity outputs.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The compound’s reactivity is governed by:

  • Pyrrolidine Nitrogen: Participates in alkylation and acylation reactions.

  • Ethanol Hydroxyl Group: Susceptible to oxidation (e.g., to carboxylic acids) or esterification.

  • Dimethylamino Group: Acts as a weak base, enabling salt formation with acids.

Stereochemical Considerations

Chirality at the pyrrolidine C2 and C5 positions necessitates enantioselective synthesis for pharmaceutical relevance. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-ruthenium complexes) has been proposed for related compounds .

Pharmaceutical and Biological Applications

Preclinical Research Gaps

Current data lacks in vivo efficacy or toxicity profiles. In vitro studies suggest low aqueous solubility (<5 μM at pH 7.4), necessitating prodrug strategies or formulation optimization .

Future Directions

  • Stereoselective Synthesis: Developing cost-effective chiral catalysts for large-scale production.

  • Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine or ethanol moieties to enhance bioavailability .

  • Target Identification: Screening against kinase or protease libraries to elucidate mechanisms of action.

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